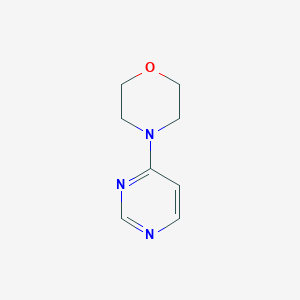

4-(Pyrimidin-4-yl)morpholine

Descripción

4-(Pyrimidin-4-yl)morpholine is a heterocyclic compound featuring a pyrimidine ring directly linked to a morpholine moiety. This structure serves as a privileged pharmacophore in medicinal chemistry, particularly for targeting kinases such as PI3K (phosphoinositide 3-kinase) and PIKKs (PI3K-related kinases). The morpholine oxygen atom forms a critical hydrogen bond with the hinge region residue Val882 in PI3Kγ, stabilizing the inhibitor-enzyme interaction . Its planar conformation, where the morpholine ring lies nearly coplanar with the pyrimidine, optimizes binding to hydrophobic pockets in kinase domains . This compound has inspired numerous derivatives with modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Propiedades

IUPAC Name |

4-pyrimidin-4-ylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-2-9-7-10-8(1)11-3-5-12-6-4-11/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOCMZMQYVOHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-4-yl)morpholine typically involves the reaction of pyrimidine derivatives with morpholine. One common method includes the reflux of pyrimidine-4-carbaldehyde with morpholine in ethanol, yielding the desired compound . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Kinase Inhibition

One of the primary applications of 4-(Pyrimidin-4-yl)morpholine derivatives is in the development of kinase inhibitors for cancer treatment. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often associated with cancer. Compounds that inhibit specific kinases can lead to effective cancer therapies. For instance, derivatives of this compound have been synthesized and evaluated for their ability to selectively inhibit receptor tyrosine kinases, which are critical in tumor growth and metastasis .

Case Study: Novel Kinase Inhibitors

A study focused on synthesizing a library of 4-anilinopyrimidine derivatives, including those based on this compound, demonstrated promising antitumor activity both in vitro and in vivo. The compounds exhibited selective inhibition of class III receptor tyrosine kinases, highlighting their therapeutic potential in oncology .

Anti-inflammatory Applications

Inflammation Modulation

Recent research has identified this compound derivatives as potential anti-inflammatory agents. These compounds were shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS). The inhibition of these inflammatory mediators suggests that these derivatives could be developed into therapeutic agents for treating inflammation-related disorders .

Case Study: Molecular Docking Studies

Molecular docking studies indicated that these compounds interact favorably with the active sites of iNOS and COX-2, forming hydrophobic interactions that enhance their inhibitory effects. This research underscores the potential of this compound as a lead compound for developing new anti-inflammatory drugs .

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationships (SAR) of this compound derivatives has been essential for optimizing their biological activities. Several studies have explored modifications to the morpholine ring and other substituents to enhance potency and selectivity against various targets.

Potential in Neuropharmacology

Emerging evidence suggests that this compound may also play a role in neuropharmacology. Research indicates that this compound class can influence pathways related to neurodegenerative diseases, possibly through modulation of phosphoinositide 3-kinase (PI3K) signaling, which is implicated in neuronal survival and function .

Mecanismo De Acción

The mechanism of action of 4-(Pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine moiety can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of 4-(pyrimidin-4-yl)morpholine are compared below with analogous compounds, focusing on substituent effects , bioactivity , and conformational preferences .

Structural Modifications and Bioisosteres

Substituent Effects on Pyrimidine and Morpholine

Halogenation :

- 4-(4-Chloropyrimidin-2-yl)morpholine (CAS: 24192-96-9): Chlorine at pyrimidine C4 enhances electrophilicity, improving cross-coupling reactivity in Suzuki-Miyaura reactions .

- 4-(2,5-Dichloropyrimidin-4-yl)morpholine derivatives : Dichloro substitution (e.g., compound 30 in ) increases molecular weight (328.07 g/mol) and lipophilicity, favoring CDK2 inhibition (IC₅₀ = 40 nM) .

Heterocyclic Linkers :

- Ethyl-pyrazole linkers (e.g., compounds 29–32 in ): Introduce flexibility between pyrimidine and morpholine, enabling optimal positioning in kinase active sites. Fluorine substitution (compound 31 ) improves metabolic stability (HRMS: 373.1894 [M+H]+) .

- Isoxazole-thioethers (e.g., 6g–6i in ): Isoxazole rings enhance π-stacking interactions, with methoxy groups (e.g., 6g ) increasing solubility (m.p. 104–106°C) .

Key Takeaways

Conformational Rigidity : The coplanar arrangement of morpholine and pyrimidine in this compound is critical for kinase inhibition. Bioisosteric replacements (e.g., pyran) disrupt this geometry, reducing potency .

Substituent Optimization : Halogens (Cl, F) and heterocyclic linkers (pyrazole, isoxazole) fine-tune electronic properties, solubility, and target engagement .

Pharmacokinetic Improvements : Fluorination and methoxy groups enhance metabolic stability and solubility, addressing limitations of early analogs (e.g., short half-life in PI-103 precursors) .

Actividad Biológica

4-(Pyrimidin-4-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes various research findings, case studies, and data to present a comprehensive overview of its biological activity.

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 162.19 g/mol

This compound features a pyrimidine ring attached to a morpholine moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which can disrupt metabolic pathways in cancer cells.

- Receptor Modulation : The compound may modulate receptor activity, influencing cell signaling pathways critical for cell proliferation and survival.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor properties. A study highlighted that compounds with similar structural motifs showed selective inhibition against class III receptor tyrosine kinases, leading to reduced tumor growth in murine models .

Enzyme Inhibition

Another area of interest is the compound's role as an acetylcholinesterase (AChE) inhibitor. A study found that derivatives of pyrimidine-based compounds displayed promising AChE inhibitory activity, which is relevant for neurodegenerative diseases . The structure-activity relationship (SAR) analysis indicated that modifications to the pyrimidine ring could enhance inhibitory potency.

Case Studies

- Antiparasitic Activity : In a study focusing on malaria, derivatives incorporating pyrimidine structures were evaluated for their efficacy against Plasmodium species. The findings suggested that specific substitutions on the pyrimidine ring could improve both solubility and metabolic stability while maintaining antiparasitic activity .

- Combination Therapies : Research involving the combination of this compound with mTOR inhibitors showed synergistic effects in reducing B-cell proliferation in lymphoma models . This combination therapy approach highlights the potential for using this compound in conjunction with other therapeutic agents.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.